molecular formula C20H19ClN4O3 B2414329 1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide CAS No. 1251675-00-9

1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide

Cat. No.: B2414329
CAS No.: 1251675-00-9
M. Wt: 398.85
InChI Key: ODMNBLKBGIWCBT-UHFFFAOYSA-N
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Description

1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide is a useful research compound. Its molecular formula is C20H19ClN4O3 and its molecular weight is 398.85. The purity is usually 95%.
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Properties

IUPAC Name

1-[2-(3-chloroanilino)-2-oxoethyl]-2-oxo-N-propylquinoxaline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3/c1-2-8-22-20(28)13-6-7-17-16(9-13)23-11-19(27)25(17)12-18(26)24-15-5-3-4-14(21)10-15/h3-7,9-11H,2,8,12H2,1H3,(H,22,28)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMNBLKBGIWCBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C1)N(C(=O)C=N2)CC(=O)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide is a synthetic derivative of quinoxaline, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be depicted as follows:

C16H17ClN4O3\text{C}_{16}\text{H}_{17}\text{Cl}\text{N}_{4}\text{O}_{3}

This structure features a quinoxaline core with various functional groups that contribute to its biological properties.

Research indicates that the compound exhibits significant anti-α-glucosidase activity, which is crucial for managing diabetes by inhibiting carbohydrate absorption. The inhibition mechanism involves binding to the enzyme's active site, preventing the breakdown of complex carbohydrates into glucose .

Structure-Activity Relationship (SAR)

A detailed SAR study reveals that modifications on the phenyl ring and the quinoxaline scaffold significantly affect biological activity. For instance:

  • Chloro substitution at the 3-position enhances inhibitory potency against α-glucosidase.
  • The introduction of methyl groups on the phenyl ring has been shown to increase binding affinity due to improved interactions with critical amino acids in the enzyme's active site .

Table 1: Summary of SAR Findings

Compound VariantPosition of SubstitutionBiological Activity
Base CompoundNoneModerate Inhibition
3-Chloro Variant3-ChloroHigh Inhibition
4-Methyl Variant4-MethylIncreased Activity
2-Methyl-4-Nitro2-Methyl, 4-NitroSignificantly Enhanced

In Vitro Studies

In vitro assays have demonstrated that the compound effectively inhibits α-glucosidase with an IC50 value indicating potent activity. The docking studies corroborate these findings by showing favorable binding interactions within the enzyme's active site .

Case Studies

Several studies have explored the pharmacological potential of this compound:

  • Antidiabetic Activity : A study conducted on diabetic rats showed that administration of this compound led to a significant reduction in blood glucose levels compared to controls, suggesting its potential as an antidiabetic agent.
  • Neuroprotective Effects : In models of neurodegeneration, this compound exhibited protective effects against neuronal cell death induced by oxidative stress, indicating potential applications in treating neurodegenerative diseases .

Q & A

Q. What synthetic routes are most effective for producing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the formation of the quinoxaline core. Key steps include:
  • Amide bond formation : Reacting 3-chloroaniline with a chloroacetyl intermediate under basic conditions (e.g., DIPEA in DMF) .
  • Propyl group introduction : Alkylation of the carboxamide nitrogen using propyl halides in the presence of a base like K₂CO₃ .
  • Optimization : Adjust reaction temperature (70–100°C), solvent polarity (DMF vs. THF), and catalyst choice (e.g., HATU vs. EDCI for coupling efficiency). Monitor progress via TLC (silica gel, ethyl acetate/hexane) and HPLC for purity assessment .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–175 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~442.1 Da) .
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :
  • Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
  • Solubility : Shake-flask method in PBS (pH 7.4) to guide in vivo studies .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectral data interpretation?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use Gaussian09 with B3LYP/6-31G(d) to simulate NMR shifts and compare experimental vs. theoretical values (RMSD < 0.3 ppm) .
  • Docking Studies : AutoDock Vina to predict binding modes with target proteins, correlating with bioactivity discrepancies (e.g., IC₅₀ variations across assays) .
  • Reaction Pathway Analysis : IRC (Intrinsic Reaction Coordinate) calculations to validate proposed mechanistic steps in synthesis .

Q. What strategies address conflicting bioactivity data between in vitro and in vivo models?

  • Methodological Answer :
  • Metabolite Profiling : LC-MS/MS to identify phase I/II metabolites in liver microsomes, explaining reduced efficacy in vivo .
  • Structural Analog Testing : Synthesize derivatives (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to isolate pharmacophore contributions .
  • PK/PD Modeling : Non-compartmental analysis (NCA) to correlate plasma concentration-time profiles with observed effects .

Q. How can reaction design principles improve yield in large-scale synthesis?

  • Methodological Answer :
  • Flow Chemistry : Continuous flow reactors to enhance mixing and heat transfer for exothermic steps (e.g., amide coupling) .
  • Catalyst Screening : Immobilized enzymes (e.g., lipases) for stereoselective reactions, reducing byproduct formation .
  • DoE (Design of Experiments) : Use Minitab to optimize variables (temperature, stoichiometry) via central composite design .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results across cell lines?

  • Methodological Answer :
  • Mechanistic Profiling : RNA-seq to identify differential gene expression (e.g., apoptosis vs. proliferation pathways) in responsive vs. resistant lines .
  • Membrane Permeability : PAMPA assay to assess passive diffusion differences (e.g., logP vs. efflux ratios) .
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across replicates .

Structural and Functional Insights

Q. Which functional groups are critical for target binding, and how can they be modified?

  • Methodological Answer :
  • SAR Studies :
  • 3-Chlorophenyl group : Replace with electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity to hydrophobic pockets .
  • Propyl carboxamide : Shorten to ethyl or extend to butyl to optimize steric interactions .
  • Crystallography : Co-crystallize with target proteins (e.g., PARP-1) to identify hydrogen-bonding interactions (resolution ≤ 2.0 Å) .

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